4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine

Catalog No.
S13623362
CAS No.
M.F
C8H10ClN3O3S
M. Wt
263.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidin...

Product Name

4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine

IUPAC Name

4-chloro-6-methoxy-5-nitro-2-propylsulfanylpyrimidine

Molecular Formula

C8H10ClN3O3S

Molecular Weight

263.70 g/mol

InChI

InChI=1S/C8H10ClN3O3S/c1-3-4-16-8-10-6(9)5(12(13)14)7(11-8)15-2/h3-4H2,1-2H3

InChI Key

JTSPCFODRZNLPO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC

4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Its molecular formula is C8H10ClN3O3SC_8H_{10}ClN_3O_3S with a molecular weight of approximately 263.7 g/mol . The compound features a chloro group, a methoxy group, and a nitro group attached to the pyrimidine ring, along with a propylthio substituent, which contributes to its unique chemical properties.

The structure can be represented by the following SMILES notation: CCCSC1=C(N=C(N1)C(=O)[N+](=O)[O-])Cl . This compound is notable for its potential applications in medicinal chemistry and agricultural science.

Typical of substituted pyrimidines. These include:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group may undergo reduction to form amino derivatives, which can be further utilized in drug synthesis.
  • Alkylation Reactions: The methoxy group can participate in alkylation reactions under appropriate conditions, modifying the compound's properties.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine has been explored in various studies. It exhibits potential antimicrobial and antifungal properties, making it a candidate for pharmaceutical development. Its structural features suggest that it may interact with biological targets involved in cell signaling or metabolic processes.

In particular, compounds with similar structures have shown activity against specific cancer cell lines and pathogens, suggesting that this compound could also possess therapeutic potential .

The synthesis of 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine can be achieved through several methods:

  • Multi-step Synthesis: Starting from simpler pyrimidine derivatives, the introduction of the chloro, nitro, and methoxy groups can be accomplished through selective reactions such as halogenation and nitration.
  • One-pot Synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that streamline the formation of complex compounds like this pyrimidine derivative.
  • Use of Reagents: Common reagents include chlorinating agents (e.g., thionyl chloride), nitrating agents (e.g., nitric acid), and methoxylating agents (e.g., methyl iodide).

These methods facilitate the production of this compound in laboratory settings.

4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Its properties could make it useful as a pesticide or herbicide.
  • Research Tool: The compound may also be employed in biochemical research to study pyrimidine derivatives' effects on cellular processes.

Interaction studies involving 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine are crucial for understanding its mechanism of action and potential side effects. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Evaluating whether it enhances or diminishes the effects of other drugs when used in combination.
  • Toxicity Assessments: Determining any adverse effects on human cells or model organisms.

Such studies are essential for advancing this compound toward clinical applications.

Several compounds share structural similarities with 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-5-nitro-2-(propylthio)pyrimidineC7H8ClN3O2SC_7H_8ClN_3O_2SLacks methoxy group; simpler structure
4-Methoxy-5-nitro-2-(propylthio)pyrimidineC8H10N3O3SC_8H_{10}N_3O_3SContains methoxy but lacks chlorine; different reactivity
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidineC7H7Cl2N3O2SC_7H_7Cl_2N_3O_2SContains two chlorine atoms; increased reactivity

These compounds highlight the uniqueness of 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine due to its specific combination of functional groups, which may influence its biological activity and chemical reactivity differently compared to its analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Exact Mass

263.0131401 g/mol

Monoisotopic Mass

263.0131401 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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